![molecular formula C13H5Cl3N2O2S B12618160 6-Chloro-5-[(3,4-dichlorophenyl)sulfanyl]-1H-indazole-4,7-dione CAS No. 918961-36-1](/img/structure/B12618160.png)
6-Chloro-5-[(3,4-dichlorophenyl)sulfanyl]-1H-indazole-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-[(3,4-dichlorophenyl)sulfanyl]-1H-indazole-4,7-dione is a chemical compound with the molecular formula C13H5Cl3N2O2S. It is known for its unique structure, which includes a chlorinated indazole core and a dichlorophenyl sulfanyl group.
Preparation Methods
The synthesis of 6-Chloro-5-[(3,4-dichlorophenyl)sulfanyl]-1H-indazole-4,7-dione typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
6-Chloro-5-[(3,4-dichlorophenyl)sulfanyl]-1H-indazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Chloro-5-[(3,4-dichlorophenyl)sulfanyl]-1H-indazole-4,7-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-Chloro-5-[(3,4-dichlorophenyl)sulfanyl]-1H-indazole-4,7-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
6-Chloro-5-[(3,4-dichlorophenyl)sulfanyl]-1H-indazole-4,7-dione can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
Thiazole derivatives: These compounds have diverse biological activities, including antimicrobial and antitumor properties.
The uniqueness of this compound lies in its specific structural features and the combination of the indazole core with the dichlorophenyl sulfanyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
918961-36-1 |
|---|---|
Molecular Formula |
C13H5Cl3N2O2S |
Molecular Weight |
359.6 g/mol |
IUPAC Name |
6-chloro-5-(3,4-dichlorophenyl)sulfanyl-1H-indazole-4,7-dione |
InChI |
InChI=1S/C13H5Cl3N2O2S/c14-7-2-1-5(3-8(7)15)21-13-9(16)12(20)10-6(11(13)19)4-17-18-10/h1-4H,(H,17,18) |
InChI Key |
SEKWQNCQDOUUGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC2=C(C(=O)C3=C(C2=O)C=NN3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


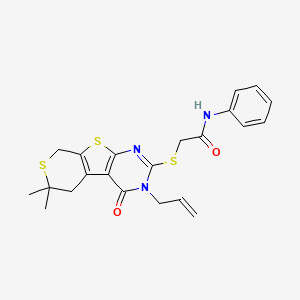
![4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12618082.png)
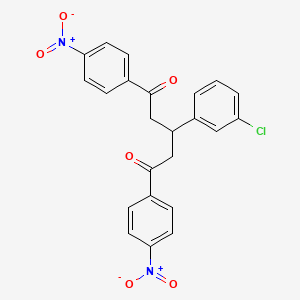
![2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine](/img/structure/B12618085.png)
![(1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12618089.png)

![3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one](/img/structure/B12618102.png)
![3-[2-(2,6-Dimethylphenoxy)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12618105.png)
![2-[(Acetyloxy)imino]-2-amino-N-methylacetamide](/img/structure/B12618113.png)
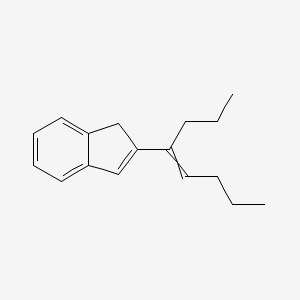
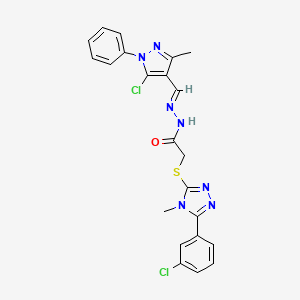
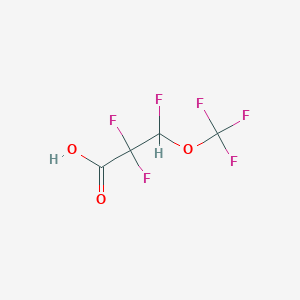
![(5'E)-2-(4-fluorophenyl)-5'-[(4-fluorophenyl)methylidene]-8a-hydroxyspiro[4,4a,5,6,7,8-hexahydro-2H-chromene-3,2'-cyclopentane]-1'-one](/img/structure/B12618140.png)
![(2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12618157.png)
